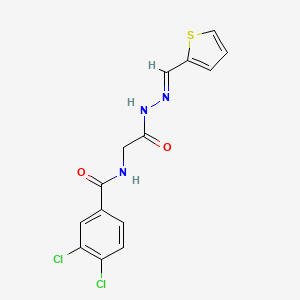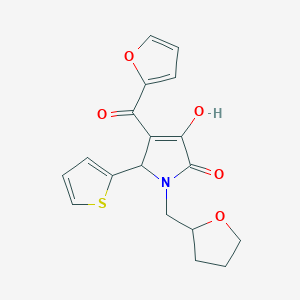![molecular formula C22H24Cl3N3O3S B12011315 butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate CAS No. 406915-75-1](/img/structure/B12011315.png)
butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate is a chemical compound with the molecular formula C18H25Cl3N2O3. It has a molecular weight of 423.771 g/mol . This compound belongs to the class of benzoates and contains both carbamothioyl and amino groups.
Métodos De Preparación
Industrial Production: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers .
Análisis De Reacciones Químicas
Reactivity: Butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate may undergo various chemical reactions, including:
Substitution Reactions: Substitution of functional groups (e.g., halogenation, acylation).
Oxidation and Reduction Reactions: Alteration of oxidation states.
Amide Formation: Interaction with amines to form amides.
Thioamide Formation: Interaction with thiols to form thioamides.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not explicitly documented. Researchers would need to explore analogous reactions and adapt them for this compound.
Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions. Further experimental investigation is necessary.
Aplicaciones Científicas De Investigación
Butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate’s applications span various scientific fields:
Chemistry: Potential use as a building block in organic synthesis.
Biology: Investigation of its interactions with biological molecules.
Medicine: Exploration of its pharmacological properties.
Industry: Although not yet industrialized, its unique structure may inspire novel applications.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains elusive. Researchers would need to investigate its interactions with cellular targets and signaling pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with similar compounds:
Propiedades
Número CAS |
406915-75-1 |
|---|---|
Fórmula molecular |
C22H24Cl3N3O3S |
Peso molecular |
516.9 g/mol |
Nombre IUPAC |
butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C22H24Cl3N3O3S/c1-3-4-13-31-19(30)15-9-11-16(12-10-15)26-21(32)28-20(22(23,24)25)27-18(29)17-8-6-5-7-14(17)2/h5-12,20H,3-4,13H2,1-2H3,(H,27,29)(H2,26,28,32) |
Clave InChI |
SDTJIRCXSPOXER-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)


![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011287.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide](/img/structure/B12011289.png)

![[4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011295.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12011298.png)
